N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex quinoline and thiophene derivatives often involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, Aleksandrov et al. (2020) describe the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through a sequence involving the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation with potassium hexacyanoferrate(III) (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using crystallography, NMR spectroscopy, and mass spectrometry. Abbasi et al. (2011) provided detailed insights into the crystal structure of a related compound, demonstrating the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the molecular structure (Abbasi, A., Zamanian, S., Tarighi, S., & Badiei, Alireza, 2011).
Chemical Reactions and Properties
The chemical reactivity of N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-thiophenecarboxamide derivatives often involves electrophilic substitution, nucleophilic addition, and oxidation-reduction processes. The work by Aleksandrov et al. highlights various electrophilic substitution reactions leading to derivatives substituted at specific positions on the thiophene ring, showcasing the compound's versatile chemistry (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14-6-7-15-11-16(20(24)22-18(15)10-14)12-23(13-17-4-2-8-26-17)21(25)19-5-3-9-27-19/h2-11H,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBUCRPSTHVHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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